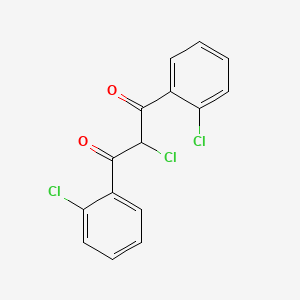
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione, also known as dicofol, is a highly effective insecticide that has been used extensively in agriculture. It is a chlorinated derivative of DDT, which was banned due to its environmental and health hazards. Dicofol has been used as a substitute for DDT, but it too has been associated with environmental and health concerns.
Mecanismo De Acción
Dicofol acts as a contact insecticide, meaning that it must come into contact with the insect for it to be effective. It works by disrupting the nervous system of the insect, causing paralysis and death. Dicofol is particularly effective against mites, which are known to be resistant to many other insecticides.
Biochemical and Physiological Effects
Dicofol has been shown to have a range of biochemical and physiological effects on insects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function. Dicofol has also been shown to disrupt the synthesis of chitin, a key component of the exoskeleton of insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicofol has several advantages for use in laboratory experiments. It is highly effective against a wide range of pests and is relatively inexpensive. However, 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione has been associated with environmental and health concerns, and its use is regulated in many countries.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione. One area of research is the development of alternative insecticides that are less harmful to the environment and human health. Another area of research is the development of new formulations of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione that are more effective against resistant pests. Additionally, there is a need for more research on the long-term effects of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione on the environment and human health.
Conclusion
Dicofol is a highly effective insecticide that has been used extensively in agriculture. It works by disrupting the nervous system of insects, causing paralysis and death. Dicofol has several advantages for use in laboratory experiments, but its use is regulated in many countries due to environmental and health concerns. Future research is needed to develop alternative insecticides and to better understand the long-term effects of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione on the environment and human health.
Métodos De Síntesis
Dicofol is synthesized by the reaction of 2,2-bis(p-chlorophenyl)-1,1,1-trichloroethane (DDT) with potassium hydroxide in the presence of a catalytic amount of copper(II) sulfate. The reaction results in the formation of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione and potassium chloride as a byproduct.
Aplicaciones Científicas De Investigación
Dicofol has been extensively studied for its insecticidal properties. It has been used to control a wide range of pests in agriculture, including mites, aphids, and whiteflies. Dicofol has also been studied for its potential use in the control of disease-carrying insects, such as mosquitoes.
Propiedades
IUPAC Name |
2-chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O2/c16-11-7-3-1-5-9(11)14(19)13(18)15(20)10-6-2-4-8-12(10)17/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLPTHQVTZODDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C(=O)C2=CC=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


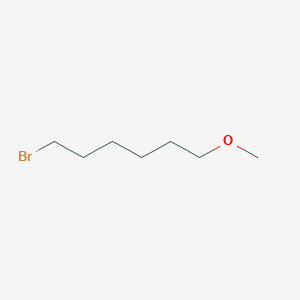

![8-phenyl-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2477250.png)


![1-(2-Methoxypyridin-4-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-2-one](/img/structure/B2477255.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2477259.png)
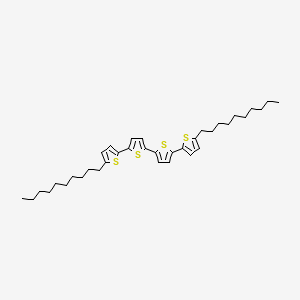
![3-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477261.png)
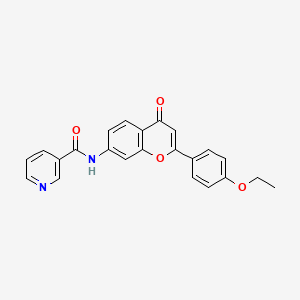
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2477264.png)
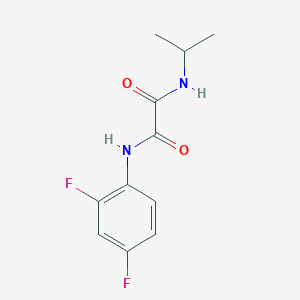
![N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2477267.png)